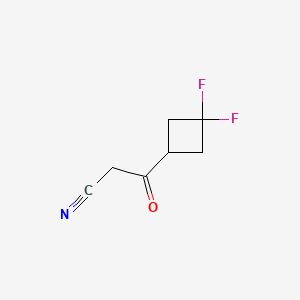
3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile
Descripción general
Descripción
“3,3-Difluorocyclobutyl” is a type of fluorinated building block . It’s used in the synthesis of various chemical compounds .
Molecular Structure Analysis
The molecular structure of “3,3-Difluorocyclobutyl” compounds typically includes a cyclobutyl ring with two fluorine atoms attached to the same carbon .Physical And Chemical Properties Analysis
For “3,3-Difluorocyclobutyl” compounds, some physical and chemical properties include a density of 1.2±0.1 g/cm³, boiling point of 130.9±10.0 °C at 760 mmHg, and a flash point of 33.0±19.0 °C .Aplicaciones Científicas De Investigación
-
Enzyme Inhibition
- Field : Biochemistry
- Application : Given the presence of the carbamate functional group, compounds like Benzyl (3,3-difluorocyclobutyl)(methyl)carbamate could potentially be investigated in areas related to enzyme inhibition.
- Method : Research could explore if this compound has inhibitory effects on specific enzymes of interest.
- Results : The outcomes of such research would depend on the specific enzymes targeted and the effectiveness of the compound as an inhibitor.
-
Medicinal Chemistry
- Field : Medicinal Chemistry
- Application : Carbamates are a diverse class of compounds with various biological activities. This compound could be studied for potential medicinal properties.
- Method : The methods would involve synthesizing the compound and testing its biological activity in relevant assays.
- Results : The results would depend on the specific biological activities tested and the effectiveness of the compound.
-
Antimicrobial Evaluation
- Field : Medicinal Chemistry
- Application : A strategic synthesis of 1-(1,3-diphenyl-1H-pyrazol-4-yl)-3,3-difluoro-1,3-dihydro-indol-2-ones has been achieved and evaluated for in vitro antibacterial and antifungal activities .
- Method : The synthesis involved the reaction of indole-2,3-dione (isatin) and substituted bromoacetyl benzene followed by cyclization reaction .
- Results : Some of the synthesized compounds showed good antimicrobial activities against bacteria and fungi .
-
Asymmetric Transfer Hydrogenation
- Field : Organic Chemistry
- Application : A series of 3,3-difluoro-substituted 3H-indoles underwent asymmetric transfer hydrogenation .
- Method : The method involved using a chiral phosphoric acid as a Brønsted acid catalyst and Hantzsch ester as the hydrogen source .
- Results : The target products were obtained with excellent yields and optical purity .
-
N-(3,3-Difluorocyclobutyl)formamide
- Field : Organic Chemistry
- Application : This compound could be used as a building block in the synthesis of more complex organic molecules .
- Method : The specific methods would depend on the target molecule being synthesized .
- Results : The results would depend on the success of the synthesis and the properties of the resulting compound .
-
2-(3,3-Difluorocyclobutyl)acetic acid
- Field : Organic Chemistry
- Application : This compound could also be used as a building block in the synthesis of more complex organic molecules .
- Method : The specific methods would depend on the target molecule being synthesized .
- Results : The results would depend on the success of the synthesis and the properties of the resulting compound .
-
N-(3,3-Difluorocyclobutyl)formamide
- Field : Organic Chemistry
- Application : This compound could be used as a building block in the synthesis of more complex organic molecules .
- Method : The specific methods would depend on the target molecule being synthesized .
- Results : The results would depend on the success of the synthesis and the properties of the resulting compound .
-
2-(3,3-Difluorocyclobutyl)acetic acid
- Field : Organic Chemistry
- Application : This compound could also be used as a building block in the synthesis of more complex organic molecules .
- Method : The specific methods would depend on the target molecule being synthesized .
- Results : The results would depend on the success of the synthesis and the properties of the resulting compound .
-
3-(3,3-Difluorocyclobutyl)phenol
- Field : Pharmaceutical Testing
- Application : This compound could be used for pharmaceutical testing .
- Method : The specific methods would depend on the type of pharmaceutical testing being conducted .
- Results : The results would depend on the success of the testing and the properties of the resulting compound .
Safety And Hazards
Propiedades
IUPAC Name |
3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO/c8-7(9)3-5(4-7)6(11)1-2-10/h5H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOQNSZPBYTVMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

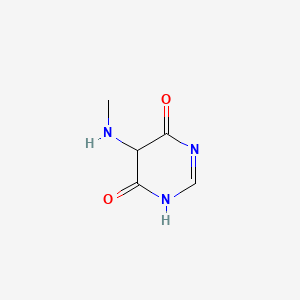
![Sodium;2-[2-(oxiran-2-ylmethoxy)ethoxymethyl]oxirane;prop-2-enoate](/img/structure/B566617.png)
![7-(Methoxymethyl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B566619.png)

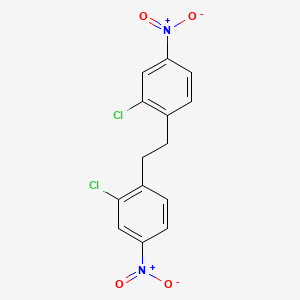
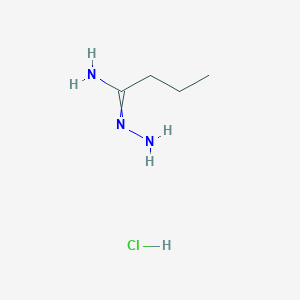
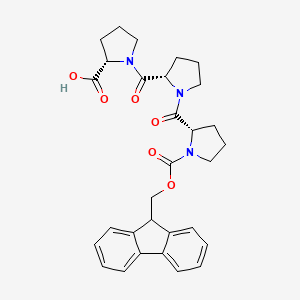
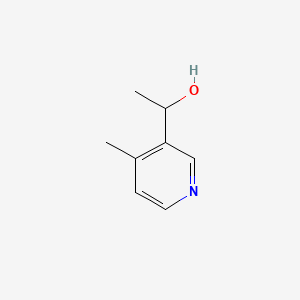
![6-(Propan-2-yl)tricyclo[4.1.0.0~2,7~]heptan-3-one](/img/structure/B566632.png)
![8-(Propan-2-ylidene)-1,4-dioxaspiro[4.5]decane](/img/structure/B566636.png)